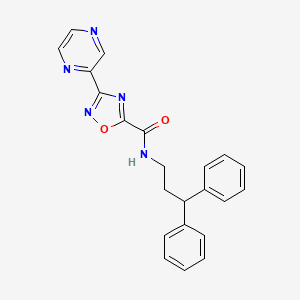

N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c28-21(22-26-20(27-29-22)19-15-23-13-14-24-19)25-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLAIUNAZWLAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

-

Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Introduction of the Pyrazine Ring: : The pyrazine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the oxadiazole intermediate.

-

Attachment of the Diphenylpropyl Group: : This step often involves the use of Grignard reagents or organolithium compounds to introduce the diphenylpropyl group onto the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazine and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Oxadiazole derivatives have been extensively studied for their anticancer properties. N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar oxadiazole structures have demonstrated significant activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Compound 10b | HCT-116 | 0.19 | |

| Compound 11a | A549 | 0.11 |

Neuroprotective Effects

Research indicates that oxadiazole derivatives may also possess neuroprotective properties. For example, studies have shown that certain oxadiazoles can inhibit glycogen synthase kinase 3β (GSK-3β), a target implicated in neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have demonstrated the ability to reduce neuroinflammation and protect neuronal cells from oxidative stress .

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity. The presence of the oxadiazole ring facilitates reactions that can lead to the development of new derivatives with improved pharmacological profiles.

Table 2: Synthesis Pathways for Oxadiazole Derivatives

| Reaction Type | Description | Potential Modifications |

|---|---|---|

| Condensation | Formation of oxadiazole ring from carboxylic acids and hydrazines | Altering substituents to enhance activity |

| Acylation | Introduction of acyl groups to improve solubility and bioavailability | Testing various acyl groups for efficacy |

| Substitution | Modifying the pyrazine or phenyl groups for targeted activity | Exploring different aromatic systems |

Case Studies and Research Findings

Several studies have highlighted the potential applications of oxadiazole derivatives in drug development:

Case Study 1: GSK-3β Inhibition

A study evaluated a series of oxadiazole derivatives for their ability to inhibit GSK-3β and their neuroprotective effects in cellular models. Among these compounds, one derivative exhibited an IC50 value of 0.19 µM against GSK-3β and showed significant neuroprotective effects in vitro .

Case Study 2: Antitumor Activity

Another investigation focused on the anticancer properties of novel 1,2,4-oxadiazole derivatives against various human cancer cell lines. Compounds were synthesized and tested for their antiproliferative activity, revealing several candidates with IC50 values lower than those of established chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The pyrazine and oxadiazole rings play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

- N-(3,3-diphenylpropyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- N-(3,3-diphenylpropyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to its pyridine and pyrimidine analogs

Biological Activity

N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The unique structural features of this compound, including the oxadiazole ring and carboxamide functional group, contribute to its diverse pharmacological properties.

- Molecular Formula : C22H19N5O2

- Molecular Weight : 385.427 g/mol

- CAS Number : 1219845-18-7

The compound's structure includes a pyrazine ring, which is known to enhance its binding affinity to various biological targets, including enzymes and receptors. The presence of the diphenylpropyl group further augments its selectivity and potency against specific targets such as glycogen synthase kinase 3 (GSK-3) .

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit GSK-3, a key enzyme implicated in various signaling pathways related to cancer and neurodegenerative diseases. The inhibition of GSK-3 can lead to altered cellular processes such as apoptosis and cell proliferation .

Anticancer Activity

Research indicates that compounds within the oxadiazole family exhibit significant anticancer properties. For instance, this compound has demonstrated promising results in vitro against various cancer cell lines. In a study assessing its cytotoxic effects across multiple tumor types, the compound exhibited an IC50 value indicating effective growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| Human Cervical Carcinoma (HeLa) | 9.4 |

| Colon Adenocarcinoma (Caco-2) | 8.0 |

| Lung Adenocarcinoma (A549) | 7.5 |

| Breast Cancer (MCF7) | 10.0 |

| Renal Carcinoma (786-O) | 6.5 |

This data suggests that the compound is particularly effective against renal carcinoma cells compared to other types of cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar oxadiazole derivatives:

- Study on Antitumor Activity : A recent investigation evaluated a series of oxadiazole derivatives against a panel of human tumor cell lines. Compounds were assessed for their cytotoxic effects using MTT assays. The study found that modifications in the oxadiazole structure significantly influenced anticancer activity .

- GSK-3 Inhibition : Another study focused on the inhibition of GSK-3 by various oxadiazole derivatives. The results indicated that structural modifications could enhance binding affinity and selectivity towards GSK inhibitors .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the oxadiazole-carboxylic acid and the 3,3-diphenylpropylamine moiety under carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Cyclization : Formation of the 1,2,4-oxadiazole ring via nitrile oxide intermediates or cyclodehydration of amidoximes .

- Optimization : Use statistical design of experiments (DoE) to evaluate factors like solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and stoichiometric ratios. Fractional factorial designs can reduce experimental iterations while identifying critical parameters .

Q. How can the structural integrity and purity of this compound be validated?

Key analytical methods include:

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and confirming amide/oxadiazole functionality. IR spectroscopy to detect carbonyl (C=O) and oxadiazole ring vibrations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. What preliminary biological assays are appropriate for evaluating its activity?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or proteases due to the oxadiazole moiety’s role in hydrogen bonding and π-π stacking interactions .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Solubility and stability : Measure logP (octanol-water partition coefficient) and assess hydrolytic stability in simulated physiological buffers .

Advanced Research Questions

Q. How can mechanistic insights into its key synthetic reactions be obtained?

- Computational modeling : Apply density functional theory (DFT) to map reaction pathways (e.g., oxadiazole ring formation) and identify transition states. Software like Gaussian or ORCA can predict activation energies .

- Kinetic studies : Use in-situ monitoring (e.g., ReactIR) to track intermediate formation and validate rate laws for cyclization steps .

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels in precursors to trace reaction mechanisms via NMR .

Q. How should researchers address contradictions in biological activity data across studies?

- Dose-response refinement : Re-evaluate IC₅₀ values using standardized protocols (e.g., fixed exposure times, controlled serum concentrations) to minimize variability .

- Target specificity assays : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

- Meta-analysis : Compare data across structural analogs (e.g., pyrazine vs. pyridine substitutions) to identify pharmacophore dependencies .

Q. What computational approaches are suitable for predicting its interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., EGFR kinase). Prioritize residues involved in hydrogen bonding (oxadiazole N-O) and hydrophobic interactions (diphenylpropyl group) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energies (MM/PBSA) .

- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like polar surface area and H-bond acceptors .

Q. How does the pyrazine-oxadiazole hybrid system influence its physicochemical properties?

- Electronic effects : Pyrazine’s electron-withdrawing nature enhances oxadiazole ring planarity, improving π-stacking with aromatic residues in target proteins .

- Solubility trade-offs : The diphenylpropyl group increases lipophilicity (logP > 3), necessitating formulation strategies (e.g., PEGylation or nanoemulsions) for in vivo studies .

Q. What strategies optimize multi-step synthesis for scalability?

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce side products .

- Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to enhance yield and reduce reaction time .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .

Q. How does this compound compare to structurally related analogs in terms of activity?

- Pyrazine vs. pyridine : Pyrazine’s additional nitrogen atom increases hydrogen-bonding capacity, potentially enhancing target affinity compared to pyridine analogs .

- Diphenylpropyl vs. alkyl chains : Bulkier substituents may improve membrane permeability but reduce aqueous solubility, as seen in analogs like N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide .

Q. What methodologies assess its stability under varying storage and experimental conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (pH 1–13) to identify degradation pathways (e.g., oxadiazole ring hydrolysis) .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months and analyze via HPLC-MS to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.